

A Technical Guide to ICI 211965: A Selective 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ICI 211965	
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Abstract

ICI 211965, also known as ZM-211965, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of **ICI 211965**, consolidating key preclinical data on its inhibitory activity, selectivity, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of anti-inflammatory therapeutics.

Introduction

The 5-lipoxygenase (5-LO) pathway is a key inflammatory cascade that leads to the production of leukotrienes from arachidonic acid.[1][2] 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[1] LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability. Given their pro-inflammatory roles, inhibition of the 5-LO pathway represents a promising therapeutic strategy for various inflammatory conditions.



ICI 211965 emerged from a series of methoxyalkyl thiazoles and was identified as a novel 5-LO inhibitor that is neither a redox agent nor an iron chelator.[3] Its mechanism of action is believed to involve a specific, enantioselective interaction with the 5-LO enzyme.[3] This guide summarizes the pivotal preclinical findings that characterize **ICI 211965** as a significant tool for inflammation research.

Quantitative Data

The inhibitory potency and selectivity of **ICI 211965** have been evaluated in a variety of in vitro and ex vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of ICI 211965

Assay System	Target	IC50 Value	Reference
Cell-free guinea pig 5- LO	5-Lipoxygenase	0.1 μΜ	[3]
Zymosan-stimulated mouse peritoneal macrophages	Leukotriene C4 (LTC4) synthesis	8.5 nM	[4]
A23187-stimulated human whole blood	Leukotriene B4 (LTB4) synthesis	0.45 μΜ	[4]
A23187-stimulated rat whole blood	Leukotriene B4 (LTB4) synthesis	0.5 μΜ	[3]

Table 2: Ex Vivo Inhibitory Activity of ICI 211965 in Rats

Assay System	Target	ED50 Value	Dosing	Reference
Lipopolysacchari de-stimulated blood	Leukotriene B4 (LTB4) synthesis	10 mg/kg	p.o.	[4]

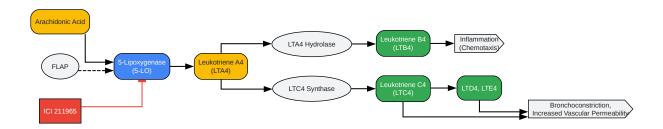
Table 3: Selectivity Profile of ICI 211965



Enzyme/Pathway	Assay System	Activity	Reference
Cyclooxygenase (COX)	Mouse macrophages	No inhibition up to 50 μM	[3]
Cyclooxygenase (COX)	Human and rat whole blood	No inhibition up to 100 μM	[3]

Signaling Pathways and Experimental Workflows 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes.



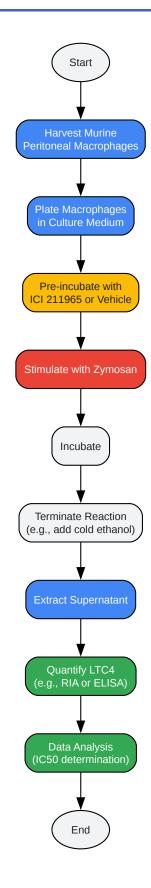
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Caption: The 5-Lipoxygenase pathway and the inhibitory action of ICI 211965.

Experimental Workflow: In Vitro Inhibition of LTC4 Synthesis

This diagram outlines the general workflow for assessing the in vitro inhibitory effect of **ICI 211965** on leukotriene C4 (LTC4) synthesis in murine peritoneal macrophages.





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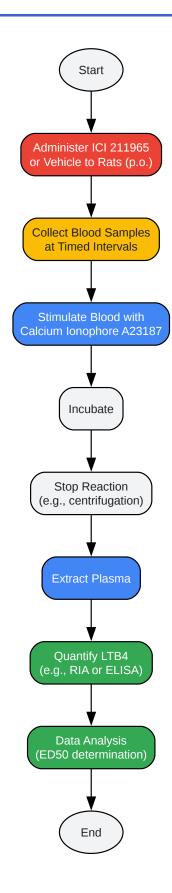
Caption: Workflow for in vitro assessment of LTC4 synthesis inhibition.



Experimental Workflow: Ex Vivo Inhibition of LTB4 Synthesis in Rat Whole Blood

This diagram illustrates the workflow for determining the ex vivo inhibitory activity of **ICI 211965** on LTB4 synthesis in rat whole blood following oral administration.





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Caption: Workflow for ex vivo assessment of LTB4 synthesis inhibition.



Experimental Protocols In Vitro Inhibition of Leukotriene C4 (LTC4) Synthesis in Murine Peritoneal Macrophages

This protocol is based on the methods described for evaluating novel 5-LO inhibitors.[4]

Objective: To determine the in vitro potency of **ICI 211965** in inhibiting LTC4 synthesis in zymosan-stimulated murine peritoneal macrophages.

Materials:

- Male CFLP mice (20-25 g)
- Brewer's thioglycollate medium
- Hanks' balanced salt solution (HBSS)
- RPMI 1640 medium
- Zymosan A
- ICI 211965
- Ethanol
- LTC4 Radioimmunoassay (RIA) kit or Enzyme-linked immunosorbent assay (ELISA) kit
- Phosphate-buffered saline (PBS)

Procedure:

- Elicitation of Macrophages: Inject mice intraperitoneally with 1 ml of sterile Brewer's thioglycollate medium.
- Macrophage Harvesting: Four days after injection, sacrifice the mice by cervical dislocation.
 Harvest the peritoneal macrophages by washing the peritoneal cavity with 10 ml of sterile
 HBSS.



- Cell Plating: Centrifuge the cell suspension, resuspend the pellet in RPMI 1640 medium, and count the cells. Plate the macrophages at a density of 2 x 10⁶ cells/ml in 24-well plates and incubate for 2 hours to allow for cell adherence.
- Inhibitor Pre-incubation: Wash the plates with PBS to remove non-adherent cells. Add fresh RPMI 1640 medium containing various concentrations of ICI 211965 (dissolved in ethanol, final ethanol concentration ≤ 0.1%) or vehicle (ethanol) to the wells. Pre-incubate for 15 minutes at 37°C.
- Stimulation: Add zymosan A (final concentration 1 mg/ml) to each well to stimulate LTC4 synthesis.
- Incubation: Incubate the plates for 30 minutes at 37°C.
- Reaction Termination and Sample Collection: Terminate the reaction by placing the plates on ice and adding cold ethanol to a final concentration of 80%. Scrape the cells and transfer the contents of each well to microcentrifuge tubes.
- Sample Processing: Centrifuge the tubes to pellet the cell debris. Collect the supernatant for LTC4 analysis.
- LTC4 Quantification: Measure the concentration of LTC4 in the supernatants using a commercially available RIA or ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of LTC4 synthesis for each concentration
 of ICI 211965 compared to the vehicle control. Determine the IC50 value by plotting the
 percentage inhibition against the logarithm of the inhibitor concentration and fitting the data
 to a sigmoidal dose-response curve.

Ex Vivo Inhibition of Leukotriene B4 (LTB4) Synthesis in Rat Whole Blood

This protocol is adapted from methodologies used to assess the oral activity of 5-LO inhibitors. [3][4]

Objective: To determine the ex vivo potency (ED50) of orally administered **ICI 211965** in inhibiting LTB4 synthesis in rat whole blood.



Materials:

- Male Wistar rats (200-250 g)
- ICI 211965
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calcium ionophore A23187
- Heparin
- LTB4 RIA or ELISA kit

Procedure:

- Drug Administration: Dose rats orally (p.o.) by gavage with either vehicle or a range of doses of ICI 211965.
- Blood Collection: At a specified time point after dosing (e.g., 1, 3, or 6 hours), collect blood samples from the rats via cardiac puncture or tail vein into heparinized tubes.
- Stimulation of LTB4 Synthesis: Aliquot the whole blood into microcentrifuge tubes. Add calcium ionophore A23187 (final concentration, e.g., 10 μM) to stimulate LTB4 production.
- Incubation: Incubate the blood samples at 37°C for a defined period (e.g., 15 minutes).
- Reaction Termination: Stop the reaction by placing the tubes on ice and immediately centrifuging to separate the plasma.
- Plasma Collection: Collect the plasma supernatant.
- LTB4 Quantification: Measure the LTB4 concentration in the plasma samples using a commercially available RIA or ELISA kit.
- Data Analysis: For each dose of ICI 211965, calculate the percentage inhibition of LTB4 synthesis compared to the vehicle-treated control group. Determine the ED50 value, the



dose required to produce 50% inhibition of LTB4 synthesis, by plotting the percentage inhibition against the drug dose.

Conclusion

ICI 211965 is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated oral activity in preclinical models. Its ability to effectively block the production of pro-inflammatory leukotrienes without significantly affecting the cyclooxygenase pathway makes it a valuable pharmacological tool for investigating the role of 5-LO in various inflammatory processes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel anti-inflammatory agents targeting the 5-lipoxygenase pathway. Further investigation into the clinical potential of compounds with a similar mechanism of action is warranted.

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- To cite this document: BenchChem. [A Technical Guide to ICI 211965: A Selective 5-Lipoxygenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674351#ici-211965-as-a-5-lipoxygenase-inhibitor]

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